Fmoc-D-Allo-Ile-OH

Description

The exact mass of the compound FMOC-D-allo-Isoleucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

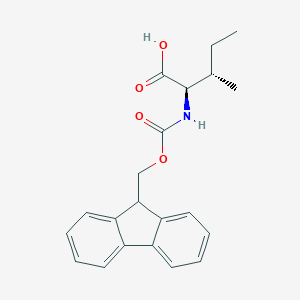

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426315 | |

| Record name | FMOC-D-allo-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118904-37-3 | |

| Record name | FMOC-D-allo-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2~{R},3~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Allo-Ile-OH: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH), a protected amino acid derivative crucial for the synthesis of novel peptides. Its unique stereochemistry offers a valuable tool for modulating peptide conformation, stability, and biological activity in drug discovery and development.

Core Chemical Properties and Structure

This compound is an unnatural amino acid building block used extensively in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, which is stable to acidic conditions, allowing for orthogonal protection strategies in complex peptide synthesis.[1][2] The "D-allo" configuration specifies the stereochemistry at the α-carbon (R configuration) and the β-carbon (S configuration).

Chemical Structure

The structural identity of this compound is defined by its IUPAC name, SMILES, and InChI identifiers.

-

IUPAC Name: (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid[3][4]

-

Canonical SMILES: CC--INVALID-LINK----INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[3][4]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound. Note that some physical properties, such as melting point and optical rotation, can be lot-dependent and it is recommended to refer to the Certificate of Analysis provided by the supplier for precise values.[5][6]

| Property | Value | Reference(s) |

| CAS Number | 118904-37-3 | [7][8] |

| Molecular Formula | C₂₁H₂₃NO₄ | [8][9] |

| Molecular Weight | 353.41 g/mol | [3][7] |

| Appearance | White to off-white solid powder | [3][7] |

| Boiling Point | 559.8 ± 33.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate, Acetone. Slightly soluble in water. | [8] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | [3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[1] The incorporation of a D-allo-isoleucine residue can significantly alter the resulting peptide's secondary structure, proteolytic stability, and receptor-binding affinity.[10] This makes it a valuable tool for peptide drug design, where modifying the peptide backbone is a common strategy to enhance therapeutic properties.[10][11]

The general workflow for incorporating this compound into a growing peptide chain on a solid support involves a cycle of deprotection, washing, coupling, and final washing steps.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.

Experimental Protocols

The following are representative protocols for the use of this compound in manual Fmoc-SPPS. These should be adapted based on the specific peptide sequence, resin, and scale of the synthesis.

Fmoc Group Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.

-

Swell the peptide-resin in N,N-Dimethylformamide (DMF).

-

Drain the DMF from the reaction vessel.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This protocol describes the activation of this compound and its subsequent coupling to the deprotected peptide-resin.

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, HATU, or HOBt/DIC) in DMF.

-

Add an activator base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test to check for the presence of free primary amines.

-

Once the coupling is complete (Kaiser test is negative), drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for successful peptide synthesis. The primary methods for characterization are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the amino acid derivative. While baseline separation of all four isoleucine stereoisomers under one set of conditions can be challenging, a general method can be employed for purity assessment.[12]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Gradient: A linear gradient, for example from 30% to 80% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm, corresponding to the Fmoc group.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

- 1. CAS 118904-37-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 3. This compound | Amino Acid Derivatives | 118904-37-3 | Invivochem [invivochem.com]

- 4. FMOC-D-allo-Isoleucine | C21H23NO4 | CID 6992517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. This compound | CAS#:118904-37-3 | Chemsrc [chemsrc.com]

- 8. This compound | 118904-37-3 [chemicalbook.com]

- 9. Fmoc-Ile-OH(71989-23-6) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Fmoc-D-Allo-Ile-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-allo-Isoleucine-OH (Fmoc-D-Allo-Ile-OH), a crucial building block for peptide synthesis, particularly in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis protocols, and biological significance of this unnatural amino acid.

Core Compound Data

This compound is a derivative of the D-isomer of allo-isoleucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function. This protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS).

| Property | Value |

| CAS Number | 118904-37-3[1] |

| Molecular Weight | 353.4 g/mol [1] or 353.41 g/mol |

| Molecular Formula | C₂₁H₂₃NO₄[1] |

| Appearance | White to off-white solid powder |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine[1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides a stable protecting layer for the amino acid's amine group, which can be selectively and mildly cleaved using a base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3] The incorporation of an unnatural amino acid like D-allo-isoleucine can confer unique structural and functional properties to synthetic peptides, such as increased stability against enzymatic degradation and enhanced biological activity.[4]

General Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

-

This compound

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20% v/v)

-

Coupling reagents (e.g., HBTU, HATU, HCTU)[4]

-

Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)[4]

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS))[5]

-

Diethyl ether (cold)

Methodology:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF, for 30-60 minutes in a reaction vessel.[4]

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[3][6] This step is typically performed twice to ensure complete deprotection. The resin is then washed thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, 3-5 equivalents of this compound and a similar equivalence of a coupling reagent (e.g., HCTU) are dissolved in DMF. An excess of a base like DIPEA (6-10 equivalents) is added to activate the carboxylic acid of the amino acid.[4]

-

Coupling: The activated this compound solution is immediately added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.[4] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[4]

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Chain Elongation: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, water, and TIS, for 2-3 hours.[5]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Biological Significance of D-allo-Isoleucine Containing Peptides

The incorporation of D-amino acids, such as D-allo-isoleucine, is a strategy observed in nature to produce peptides with enhanced biological properties. A notable example is the bombinin family of antimicrobial peptides, which are found in the skin secretions of the European fire-bellied toad (Bombina variegata).[2][7]

Several peptides within the bombinin H family contain a D-allo-isoleucine residue at their second position.[2] These peptides exhibit potent antimicrobial activity against a range of bacteria and can also have hemolytic effects.[2] The presence of the D-amino acid is believed to be the result of a post-translational modification of the corresponding L-amino acid.[7]

The D-allo-isoleucine residue in bombinin H4 has been shown to play a crucial role in its potent activity against the parasite Leishmania.[8] It is suggested that this specific residue acts as an anchor, facilitating the peptide's interaction and disruption of the parasite's membrane.[8] This highlights the importance of stereochemistry in peptide-membrane interactions and the potential for designing more effective peptide-based drugs by incorporating such unnatural amino acids.

Conclusion

This compound is a valuable reagent for peptide chemists aiming to develop peptides with enhanced stability and novel biological activities. Its use in SPPS allows for the creation of peptide analogs of naturally occurring antimicrobial agents or the design of entirely new therapeutic peptides. The study of peptides like the bombinins provides a compelling rationale for the exploration of D-amino acid incorporation in drug discovery and development.

References

- 1. agilent.com [agilent.com]

- 2. Antibacterial and haemolytic peptides containing D-alloisoleucine from the skin of Bombina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and haemolytic peptides containing D‐alloisoleucine from the skin of Bombina variegata. | The EMBO Journal [link.springer.com]

- 8. The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4 as revealed by 31P solid-state NMR, VCD spectroscopy, and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Fmoc-D-Allo-Ile-OH in DMF and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH), a crucial building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in common SPPS solvents, namely N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), is critical for optimizing peptide coupling reactions, ensuring synthesis efficiency, and achieving high-purity target peptides. This document compiles available solubility data, presents a comprehensive experimental protocol for solubility determination, and contextualizes the role of this protected amino acid in peptide synthesis.

Core Concepts: The Critical Role of Solubility in SPPS

The efficiency of coupling steps in SPPS is fundamentally dependent on the solubility of the Fmoc-protected amino acids. Inadequate solubility can precipitate a cascade of synthetic challenges, including:

-

Incomplete Reactions: Undissolved this compound is unavailable to react with the free N-terminus of the growing peptide chain, leading to the formation of deletion sequences and compromising the integrity of the final product.

-

Suboptimal Reaction Kinetics: Even at full dissolution, low concentrations can decelerate coupling reactions, necessitating extended reaction times or resulting in incomplete incorporation of the amino acid.

-

Aggregation: Certain Fmoc-amino acids exhibit a propensity for aggregation in solution, which can diminish their effective concentration and impede reactivity.

DMF and DMSO are favored solvents in SPPS due to their high polarity and aprotic nature, which grant them excellent solvating capabilities for a broad spectrum of organic molecules, including protected amino acids.

Quantitative Solubility Data

While empirical determination is recommended for precise applications, the following table summarizes the currently available quantitative and qualitative solubility data for this compound.

| Compound | Solvent | Solubility | Molar Concentration (mM) | Notes |

| This compound | DMSO | 100 mg/mL[1] | 282.96 mM[1] | Ultrasonic assistance is required. The use of new, anhydrous DMSO is advised.[1] |

| This compound | DMF | Data not available; likely high solubility | Not determined | Generally described as soluble in organic solvents.[2] Experimental determination is recommended. |

Note: The molecular weight of this compound is 353.41 g/mol .

Experimental Protocol: Determination of Solubility

To ascertain the precise solubility of this compound under specific laboratory conditions, the following protocol, which utilizes High-Performance Liquid Chromatography (HPLC) for quantification, is recommended. This method is adapted from established procedures for similar Fmoc-amino acids.

1. Preparation of Saturated Solution

-

Dispensation: Accurately weigh an excess amount of this compound (e.g., ~150 mg) into a clean vial.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL of DMF or DMSO).

-

Equilibration: Seal the vial and place it on a thermostatic shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium.

2. Separation of Undissolved Solid

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Supernatant Extraction: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: For enhanced accuracy, filter the extracted supernatant through a 0.22 µm syringe filter to remove any residual microparticles.

3. Sample Preparation for HPLC Analysis

-

Dilution: Perform a precise serial dilution of the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration into the linear range of the HPLC calibration curve.

4. Quantitative Analysis by HPLC

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

-

Calibration Curve: Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC.

-

Concentration Determination: Determine the concentration of the diluted sample using the generated calibration curve.

5. Calculation of Solubility

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the total dilution factor.

-

Express the final solubility in the desired units (e.g., mg/mL or mol/L).

Role in Biological Pathways

As a protected amino acid derivative, this compound serves as a synthetic building block and is not known to be directly involved in biological signaling pathways. Its significance lies in its incorporation into custom-synthesized peptides. The final peptide, not the individual protected amino acid, is designed to interact with biological systems, modulate signaling cascades, or serve as a therapeutic agent. The unique stereochemistry of D-allo-isoleucine can be leveraged to create peptides with altered secondary structures, enhanced proteolytic stability, or novel receptor-binding affinities.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

where to buy high-purity Fmoc-D-Allo-Ile-OH

An in-depth guide to sourcing and utilizing high-purity Fmoc-D-Allo-Ile-OH for researchers, scientists, and professionals in drug development. This document provides a comparative overview of suppliers, detailed experimental protocols, and workflow visualizations to facilitate procurement and application.

Sourcing High-Purity this compound

Fmoc-D-allo-isoleucine (this compound) is a non-natural amino acid derivative crucial for solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation. The quality of this reagent is paramount, as impurities can introduce contaminants that are difficult to remove in downstream processes.

High-purity this compound is available from several reputable suppliers specializing in reagents for peptide synthesis and life sciences research. Key considerations when selecting a supplier include documented purity levels (typically determined by HPLC), availability of a Certificate of Analysis (CoA) for each lot, and comprehensive technical data.

Comparative Data of Leading Suppliers

For researchers to make an informed decision, the following table summarizes key quantitative data for this compound from prominent suppliers in the field. Data is compiled from publicly available product specifications.

| Parameter | Supplier | Purity (by HPLC) | Appearance | Molecular Formula | Molecular Weight | CAS Number |

| This compound | Bachem | ≥98.0% | White to off-white crystalline powder | C₂₁H₂₃NO₄ | 365.42 g/mol | 143530-97-0 |

| This compound | Iris Biotech | ≥98% | White powder | C₂₁H₂₃NO₄ | 365.42 g/mol | 143530-97-0 |

| This compound | Chem-Impex | >99% | White crystalline powder | C₂₁H₂₃NO₄ | 365.42 g/mol | 143530-97-0 |

| This compound | Sigma-Aldrich | ≥98% (HPLC) | White to off-white powder | C₂₁H₂₃NO₄ | 365.42 g/mol | 143530-97-0 |

Experimental Protocols and Methodologies

The successful application of this compound in peptide synthesis relies on optimized and validated protocols. Below are standard methodologies for its use.

Standard Coupling Protocol in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound onto a resin-bound peptide chain following Fmoc deprotection.

-

Resin Preparation : Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

-

Washing : Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Activation : In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin substitution) with a coupling agent such as HBTU (0.95 eq. to the amino acid) and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF for 2-5 minutes.

-

Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : Perform a qualitative ninhydrin (Kaiser) test to confirm the reaction's completion. A negative result (yellow beads) indicates a successful coupling.

-

Final Wash : Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to prepare for the next cycle.

Quality Control via High-Performance Liquid Chromatography (HPLC)

To verify the purity of the starting material, a standard analytical HPLC method can be employed.

-

Sample Preparation : Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

HPLC System : Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient : Run a linear gradient from 10% to 90% Solvent B over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor the eluent at a wavelength of 265 nm, which corresponds to the absorbance maximum of the Fmoc group.

-

Analysis : Integrate the peak area to determine the purity percentage.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of key processes and logical flows relevant to the use of this compound.

Caption: Procurement and Quality Control Workflow for this compound.

Caption: Experimental Workflow for SPPS Coupling of this compound.

An In-depth Technical Guide to Fmoc-D-Allo-Ile-OH: Safety, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a detailed overview of the application of Fmoc-D-Allo-Ile-OH in solid-phase peptide synthesis (SPPS). The information is intended to ensure safe laboratory practices and effective utilization of this compound in research and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid, is a non-proteinogenic amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function is fundamental to its application in Fmoc-based solid-phase peptide synthesis.[1] Quantitative physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₃NO₄ | [2][3][4] |

| Molecular Weight | 353.4 g/mol | [3][4] |

| Appearance | White to off-white solid powder | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5][6] |

| Boiling Point | 559.8 ± 33.0 °C at 760 mmHg | [5][6] |

| Flash Point | 292.4 ± 25.4 °C | [5][6] |

| Water Solubility | Slightly soluble | [6] |

| Storage Temperature | Store at RT, though refrigeration is also recommended. | [6] |

Table 2: Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 118904-37-3 | [2][4] |

| Synonyms | Nα-Fmoc-D-allo-isoleucine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine | [1][2][4] |

| InChI Key | QXVFEIPAZSXRGM-YJYMSZOUSA-N | |

| SMILES | CC--INVALID-LINK----INVALID-LINK--C(O)=O |

Safety and Handling Precautions

While specific OSHA hazards are not listed for this compound, it should be handled with the care accorded to all laboratory chemicals.[2] It may be harmful if inhaled, ingested, or absorbed through the skin, and may cause respiratory tract and skin irritation.[2][7]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure. The following diagram outlines the recommended PPE.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust. Keep away from heat and sources of ignition. Do not breathe dust. Wash hands thoroughly after handling.[2][6]

-

Storage : Keep the container tightly closed. Store in a dry and well-ventilated place.[2] While room temperature storage is indicated by some suppliers, refrigeration is also recommended to ensure long-term stability.[6]

Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-allo-isoleucine can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation.

General Fmoc-SPPS Cycle

The synthesis involves a cyclical process of deprotection, activation, and coupling.[8][9]

-

Resin Swelling : The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour in a peptide synthesis vessel.[9]

-

Fmoc Deprotection : The Fmoc protecting group from the resin-bound amino acid is removed by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment of 1-3 minutes followed by a longer treatment of 10-15 minutes to ensure complete removal.[9] The resin is then washed thoroughly with DMF to remove piperidine and the cleaved Fmoc group.

-

Amino Acid Activation and Coupling : The next amino acid in the sequence (e.g., this compound) is activated. A common method involves dissolving the Fmoc-amino acid and an activating agent (e.g., HATU) in DMF, followed by the addition of a base such as N,N-diisopropylethylamine (DIEA).[9][10] This activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours to facilitate coupling. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.[9]

-

Washing : After the coupling step, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.[9]

This cycle is repeated for each amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane and water) to prevent side reactions. The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether.

Biological Significance and Signaling Pathways

The incorporation of non-natural amino acids like D-allo-isoleucine into peptides is a key strategy in drug development. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. By introducing D-amino acids, the resulting peptidomimetics can exhibit significantly enhanced stability and, consequently, improved pharmacokinetic profiles.

While there is no specific signaling pathway documented for this compound itself, peptides synthesized using this building block can be designed to interact with a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The increased stability of these modified peptides can lead to prolonged receptor occupancy or enzyme inhibition, potentially enhancing their therapeutic effect.

The following diagram provides a conceptual illustration of how a D-amino acid-containing peptide might interact with a generic cell signaling pathway, leading to a sustained biological response due to its resistance to degradation.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Users should always consult the specific SDS for this compound before handling the material. The experimental protocols described are generalized and may require optimization for specific applications.

References

- 1. CAS 118904-37-3: this compound | CymitQuimica [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Amino Acid Derivatives | 118904-37-3 | Invivochem [invivochem.com]

- 6. This compound | CAS#:118904-37-3 | Chemsrc [chemsrc.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

The Stereochemical Landscape of D-allo-isoleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of D-allo-isoleucine, a critical aspect for professionals in biochemistry, pharmacology, and drug development. Isoleucine, an essential amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers. Understanding the unique spatial arrangement and physicochemical properties of each isomer, particularly D-allo-isoleucine, is paramount for applications ranging from peptide synthesis to the development of novel therapeutics.

Introduction to the Stereoisomers of Isoleucine

Isoleucine (2-amino-3-methylpentanoic acid) has two stereogenic centers at the α-carbon (C2) and the β-carbon (C3). This results in four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1] The naturally occurring form found in proteins is L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid).[1] D-allo-isoleucine is the diastereomer of L-isoleucine and the enantiomer of L-allo-isoleucine.[2]

The four stereoisomers are:

-

L-isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid

-

D-isoleucine: (2R, 3R)-2-amino-3-methylpentanoic acid

-

L-allo-isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid

-

D-allo-isoleucine: (2R, 3S)-2-amino-3-methylpentanoic acid[1][3]

Quantitative Physicochemical Properties

The distinct three-dimensional arrangements of the atoms in each stereoisomer lead to differences in their physical properties. These variations are crucial for their identification and separation.[1]

Table 1: Physicochemical Properties of Isoleucine Stereoisomers

| Stereoisomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| L-Isoleucine | C₆H₁₃NO₂ | 131.175 | - |

| D-Isoleucine | C₆H₁₃NO₂ | 131.175 | - |

| L-allo-Isoleucine | C₆H₁₃NO₂ | 131.175 | - |

| D-allo-Isoleucine | C₆H₁₃NO₂ | 131.17 | 291 (dec.) |

Data for melting points of L-isoleucine, D-isoleucine, and L-allo-isoleucine were not consistently available in the initial search results.

Table 2: Optical Activity of Isoleucine Stereoisomers

| Stereoisomer | Specific Rotation ([α]D²⁰) | Conditions |

| L-Isoleucine | +38.9° to +41.8° | c=4, 6 N HCl[1] |

| D-Isoleucine | -39.0° ± 2.0° | c=5, 5M aq. HCl[1] |

| L-allo-Isoleucine | Not available | - |

| D-allo-Isoleucine | -33° to -39° | c=5, 1 N HCl[1] |

| D-allo-Isoleucine | -38° | in 6 M HCl |

Experimental Protocols for Separation and Analysis

The separation and identification of isoleucine stereoisomers are significant challenges in analytical biochemistry.[1] Various techniques have been developed, from classical enzymatic methods to modern chromatographic and spectroscopic approaches.

Enzymatic Resolution

Early methods for separating amino acid enantiomers relied on the high stereospecificity of enzymes. This technique, known as enzymatic resolution, involves the selective enzymatic modification of one enantiomer in a racemic mixture, allowing for subsequent separation based on differing chemical properties.[1]

Illustrative Protocol for Enzymatic Resolution of a Diastereomeric Mixture:

-

Derivatization: A mixture of L-isoleucine and D-allo-isoleucine is acetylated to form N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine.[4]

-

Enzymatic Hydrolysis: The acetylated mixture is dissolved in a buffered solution, and an acylase enzyme (e.g., hog kidney acylase) is introduced.[1][4] The enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the L-amino acid, yielding L-isoleucine and acetate, while the N-acetyl-D-allo-isoleucine remains unchanged.[1]

-

Separation: The resulting mixture contains L-isoleucine and N-acetyl-D-allo-isoleucine. These two compounds can then be separated based on differences in their physicochemical properties, such as solubility or charge, using techniques like crystallization or ion-exchange chromatography.

-

Hydrolysis: The separated N-acetyl-D-allo-isoleucine can then be chemically hydrolyzed to obtain pure D-allo-isoleucine.

Chiral Chromatography

Contemporary separation of isoleucine stereoisomers is predominantly achieved through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).[1] This powerful technique offers high resolution and sensitivity for separating all four stereoisomers.

Principle of Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer.[1] This differential interaction leads to varying retention times for each isomer, enabling their separation and quantification.

Experimental Protocol for Chiral HPLC Separation:

-

Column Selection: A column with a suitable chiral stationary phase is chosen. For instance, a pentabromobenzyl-modified silica gel (PBr column) has been shown to be effective in separating isoleucine stereoisomers.[5]

-

Sample Preparation: The mixture of isoleucine stereoisomers is dissolved in an appropriate solvent, which will also serve as the mobile phase.[1] To enhance detection sensitivity, derivatization with a fluorogenic reagent can be performed.[1]

-

Chromatographic Separation: The prepared sample is injected into the HPLC system. The mobile phase carries the sample through the chiral column. Due to the differential interactions with the CSP, the stereoisomers travel at different rates and elute from the column at distinct times.[1]

-

Detection: As the separated isomers exit the column, they are detected by a suitable detector, such as a UV or fluorescence detector.[1] The retention time of each peak identifies the specific stereoisomer, and the peak area corresponds to its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between diastereomers like isoleucine and allo-isoleucine. Simple ¹H and ¹³C NMR analysis allows for the distinction based on the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter.[6][7] This method can be applied to estimate the extent of epimerization during chemical reactions such as peptide coupling.[6]

Visualizing Stereochemical Relationships and Workflows

Diagram 1: Stereochemical Relationships of Isoleucine Isomers

Caption: Relationships between the four stereoisomers of isoleucine.

Diagram 2: Experimental Workflow for Chiral HPLC Analysis

Caption: A typical workflow for the separation and analysis of isoleucine stereoisomers using chiral HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 6. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

- 7. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Incorporation of Fmoc-D-Allo-Ile-OH in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate inclusion of non-canonical amino acids into peptide-based therapeutics represents a significant advancement in drug discovery. Among these, Fmoc-D-Allo-Ile-OH, a protected form of the D-allo-isoleucine stereoisomer, offers unique advantages in modulating peptide conformation, enhancing proteolytic stability, and improving biological activity. This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

The strategic substitution of canonical L-amino acids with D-isomers like D-allo-isoleucine can profoundly alter the physicochemical properties of a peptide. This modification is a key strategy in overcoming the inherent limitations of peptide therapeutics, such as poor stability and bioavailability.[1] this compound serves as a crucial building block in solid-phase peptide synthesis (SPPS) for introducing these beneficial characteristics.[1]

Enhancing Antimicrobial Potency: The Case of Bombinin H4

A prominent example of the successful application of D-allo-isoleucine is found in the antimicrobial peptide Bombinin H4.[1] Isolated from the skin secretions of the toad Bombina variegata, Bombinin H4 is a diastereomer of Bombinin H2, differing only by the presence of D-allo-isoleucine at the second position instead of L-isoleucine.[1] This single stereochemical change results in a significant enhancement of its antimicrobial and anti-parasitic activity, particularly against Leishmania.[1] While Bombinins H generally exhibit lower antimicrobial effects and higher hemolytic activity, the D-isomers have been found to be more active in various tests.[2]

Engineering Receptor Antagonists: The Allo-aca Story

In the realm of metabolic diseases and oncology, the leptin receptor antagonist peptide, Allo-aca, demonstrates the therapeutic potential of incorporating non-natural amino acids. This peptide mimetic effectively blocks leptin signaling and has shown picomolar activities in various cellular systems.[3][4] A peripherally acting analog of Allo-aca, designated d-Ser, which also incorporates D-amino acids, has been shown to inhibit the leptin-dependent proliferation of breast and colorectal cancer cells at a concentration of 1nM, highlighting the potent anti-neoplastic activity achievable with such modifications.[5]

Quantitative Pharmacological Data

The inclusion of D-allo-isoleucine significantly impacts the biological activity of peptides. The following tables summarize key quantitative data for peptides containing this non-canonical amino acid.

| Peptide | Target/Organism | Assay | Result | Reference |

| Bombinin H4 | Staphylococcus aureus ATCC 29213 | Minimum Inhibitory Concentration (MIC) | 12.5 µM | [6] |

| Bombinin H2 | Staphylococcus aureus ATCC 29213 | Minimum Inhibitory Concentration (MIC) | >50 µM | [6] |

| Bombinin H4 | Staphylococcus aureus Cowan I | Minimum Inhibitory Concentration (MIC) | 25 µM | [6] |

| Bombinin H2 | Staphylococcus aureus Cowan I | Minimum Inhibitory Concentration (MIC) | 50 µM | [6] |

| Bombinin H4 | Human Red Blood Cells | Hemolytic Activity (at 50 µM) | ~30% | [6] |

| Bombinin H2 | Human Red Blood Cells | Hemolytic Activity (at 50 µM) | ~15% | [6] |

| Allo-aca | MCF-7 (Breast Cancer Cells) | Inhibition of Leptin-Induced Proliferation (IC50) | 200 pM | [4] |

| d-Ser (Allo-aca analog) | Breast and Colorectal Cancer Cells | Inhibition of Leptin-Dependent Proliferation | 1 nM | [5] |

Experimental Protocols

The synthesis of peptides incorporating this compound is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Below is a representative methodology.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide containing D-allo-isoleucine on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., this compound) and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF (5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizing Mechanisms and Pathways

Leptin Receptor Signaling Pathway

The leptin receptor antagonist Allo-aca and its analogs exert their effects by inhibiting the signaling cascade initiated by leptin binding. This pathway involves the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), as well as the activation of the MAPK/ERK and PI3K/AKT pathways.

Caption: Leptin receptor signaling and its inhibition by Allo-aca.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound follows a cyclical process of deprotection and coupling on a solid support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conceptual Model: Antimicrobial Peptide Mechanism of Action

Antimicrobial peptides like Bombinin H4 are thought to exert their effect by disrupting the bacterial cell membrane. Several models have been proposed to explain this process.

Caption: Conceptual models of antimicrobial peptide-induced membrane disruption.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and pharmaceutical researchers. Its incorporation into peptide sequences offers a reliable strategy to enhance biological activity and improve pharmacokinetic properties. The examples of Bombinin H4 and Allo-aca underscore the significant impact that a single stereochemical modification can have on therapeutic potential. As the field of peptide therapeutics continues to evolve, the strategic use of non-canonical amino acids like D-allo-isoleucine will undoubtedly play a pivotal role in the development of next-generation drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Fmoc-D-Allo-Ile-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH), a crucial building block in peptide synthesis. Due to the limited availability of specific experimental spectra for the D-allo-isoleucine stereoisomer, this document presents representative data derived from its closely related isomer, Fmoc-L-isoleucine. This information, coupled with detailed experimental protocols, serves as a reliable reference for the characterization of this compound.

Core Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, based on data for Fmoc-L-isoleucine. The spectra are generally recorded in deuterated solvents such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Representative ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ) in ppm |

| Aromatic (Fmoc) | 7.20 - 7.80 |

| NH (Amide) | ~5.30 |

| CH (Fmoc) | ~4.25 |

| CH₂ (Fmoc) | ~4.40 |

| α-CH (Isoleucine) | ~4.15 |

| β-CH (Isoleucine) | ~1.90 |

| γ-CH₂ (Isoleucine) | ~1.40, ~1.15 |

| γ-CH₃ (Isoleucine) | ~0.95 |

| δ-CH₃ (Isoleucine) | ~0.90 |

Table 2: Representative ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| C=O (Carboxyl) | ~175 |

| C=O (Carbamate) | ~156 |

| Aromatic (Fmoc) | 120 - 144 |

| CH (Fmoc) | ~47 |

| CH₂ (Fmoc) | ~67 |

| α-C (Isoleucine) | ~58 |

| β-C (Isoleucine) | ~37 |

| γ-C (Isoleucine) | ~25 |

| γ-CH₃ (Isoleucine) | ~15 |

| δ-CH₃ (Isoleucine) | ~11 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a solid sample can be analyzed as a KBr pellet or a thin film.

Table 3: Key IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| N-H (Amide) | 3280 - 3350 | Stretching |

| C-H (Aromatic, Fmoc) | 3000 - 3100 | Stretching |

| C-H (Aliphatic, Ile) | 2850 - 2980 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C=O (Carbamate) | 1680 - 1700 | Stretching |

| C=C (Aromatic, Fmoc) | 1450, 1500-1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-O | 1050 - 1250 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 4: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| [M+H]⁺ (Positive Ion Mode) | m/z 354.17 |

| [M-H]⁻ (Negative Ion Mode) | m/z 352.16 |

| Key Fragment Ions | Loss of the Fmoc group is a characteristic fragmentation pathway. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Ensure proper shimming of the magnetic field to obtain high-resolution spectra.

-

For ¹³C NMR, a higher sample concentration (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing :

-

Process the raw data by applying a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation :

-

Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[3]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

ESI-Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a stock solution of this compound in an organic solvent such as methanol, acetonitrile, or a mixture with water, at a concentration of approximately 1 mg/mL.[4]

-

Dilute this stock solution to a final concentration of around 10 µg/mL using a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).[4]

-

Filter the final solution if any precipitate is present to avoid clogging the instrument.[4]

-

-

Data Acquisition :

-

Infuse the sample solution into the electrospray source using a syringe pump at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Processing :

-

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to Fmoc-D-Allo-Ile-OH: From Procurement to Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Allo-Ile-OH, a crucial building block in modern peptide synthesis. We will delve into its commercial availability and pricing, detailed experimental protocols for its incorporation into peptide chains, and the functional implications of peptides containing this non-proteinogenic amino acid.

Commercial Availability and Price Comparison

This compound is available from a range of commercial suppliers, catering to various research and development needs. The price can fluctuate based on purity, quantity, and the supplier. Below is a comparative summary of major suppliers and their listed prices.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Aapptec | AFI210 | >98% | 1g | Varies |

| 5g | Varies | |||

| Advanced ChemTech | FI3327 | >98% | 1g | $80.00 |

| 5g | $320.00 | |||

| 25g | $1,020.00 | |||

| Aladdin | F104241 | ≥98% | 100mg | $28.90 |

| 250mg | $54.90 | |||

| 1g | $162.90 | |||

| 5g | $645.90 | |||

| 10g | $1,161.90 | |||

| 25g | $2,612.90 | |||

| Bachem | F-3370 | >99.0% | 1g | Varies |

| 5g | Varies | |||

| MedChemExpress | HY-W017558 | 99.79% | 100mg | $43.00 |

| 250mg | $75.00 | |||

| 1g | $195.00 | |||

| 5g | $680.00 | |||

| Sigma-Aldrich | CDS010339 | Not Specified | 25mg | $114.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white solid powder |

| CAS Number | 118904-37-3 |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides. The Fmoc protecting group on the α-amino function is stable to acidic conditions but can be readily cleaved by a mild base, typically piperidine. This orthogonality allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The incorporation of the D-allo-isoleucine, a stereoisomer of L-isoleucine, can introduce unique conformational constraints into a peptide, potentially enhancing its biological activity, stability against enzymatic degradation, and receptor-binding affinity.

Generalized Experimental Protocol for SPPS using this compound

This protocol outlines the key steps for incorporating this compound into a peptide sequence using manual SPPS. The specific parameters may require optimization based on the peptide sequence and the solid support used.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for this sterically hindered amino acid.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide and side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

-

Dry the final peptide product under vacuum.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized workflow for the incorporation of this compound in SPPS.

Biological Activity of Peptides Containing D-Allo-Isoleucine

The incorporation of D-amino acids, such as D-allo-isoleucine, into peptides is a strategy to enhance their therapeutic potential. Peptides containing D-allo-isoleucine have been found in nature, for instance, in the skin secretions of certain frogs, and exhibit potent biological activities.

Antimicrobial and Hemolytic Activity

A notable example is the bombinin family of peptides, some of which contain D-allo-isoleucine. These peptides display significant antimicrobial activity against a broad spectrum of bacteria.[1][2] The proposed mechanism of action for many antimicrobial peptides (AMPs) is the disruption of the bacterial cell membrane.

The mechanism of membrane disruption by antimicrobial peptides is a complex process that does not involve a classical signaling cascade but rather a direct physical interaction with the cell membrane, leading to its permeabilization and eventual lysis of the bacterial cell.

Proposed Mechanism of Antimicrobial Action

Caption: Proposed mechanism of membrane disruption by antimicrobial peptides.

This direct action on the cell membrane is a key reason why AMPs are considered promising alternatives to conventional antibiotics, as it is more difficult for bacteria to develop resistance to this mode of killing.

References

natural occurrence and biological significance of D-allo-isoleucine

An In-depth Technical Guide on the Core Natural Occurrence and Biological Significance of D-allo-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered anomalies in a predominantly L-amino acid-based biological world, are now recognized as crucial molecules with diverse physiological roles. Among these, D-allo-isoleucine, a non-proteinogenic stereoisomer of L-isoleucine, has emerged as a compound of significant interest. Its presence in natural products, ranging from bacterial metabolites to amphibian skin peptides, and its association with specific biological activities, underscore its potential in various research and therapeutic applications. This technical guide provides a comprehensive overview of the , with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Natural Occurrence of D-allo-Isoleucine

D-allo-isoleucine is found in a variety of natural sources, often as a constituent of larger molecules with specific biological functions. Its distribution, though not as widespread as some other D-amino acids, is notable in certain microorganisms and animal secretions.

In Bacteria

Certain species of lactic acid bacteria are known to produce and secrete D-branched-chain amino acids, including D-allo-isoleucine, into their growth medium. This production is linked to the presence of homologs to isoleucine 2-epimerase. The concentrations of D-allo-isoleucine can vary significantly between different bacterial species and strains, as well as with the growth phase.

Table 1: Concentration of D-allo-Isoleucine in Lactic Acid Bacteria Cultures

| Bacterial Species | Growth Phase | D-allo-Isoleucine Concentration (mM) | Reference |

| Lactobacillus fermentum | Stationary | ~0.15 | [1] |

| Weissella paramesenteroides | Stationary | ~0.10 | [1] |

| Lactobacillus reuteri | Stationary | ~0.08 | [1] |

| Leuconostoc mesenteroides subsp. mesenteroides | Stationary | ~0.05 | [1] |

| Leuconostoc gelidum subsp. gasicomitatum | Stationary | ~0.04 | [1] |

| Lactobacillus vaginalis | Stationary | ~0.03 | [1] |

| Leuconostoc pseudomesenteroides | Stationary | ~0.02 | [1] |

In Amphibian Skin Secretions

The skin secretions of certain amphibians are a rich source of bioactive peptides, some of which contain D-amino acids. The European fire-bellied toad, Bombina variegata, produces a family of antimicrobial peptides known as bombinins H. One of these peptides, bombinin H4, contains D-allo-isoleucine at its second position. While the exact concentration of D-allo-isoleucine in the crude skin secretion is not well-documented, the presence of D-amino acid-containing peptides is a notable feature of the chemical defense system of these amphibians.[2]

In Fungi (as part of Actinomycins)

Streptomyces species, which are technically bacteria but are often studied in the context of fungal natural products, produce a class of chromopeptide lactone antibiotics called actinomycins. The actinomycin C complex, produced by Streptomyces chrysomallus, includes actinomycin C2 and C3, which differ from actinomycin C1 (also known as actinomycin D) by the replacement of one or both D-valine residues with D-allo-isoleucine.[3][4] The production levels of these actinomycin variants can be influenced by culture conditions.

In Marine Invertebrates and Algae

The presence of free D-amino acids has been surveyed in various marine bivalves, with D-alanine and D-aspartate being the most commonly detected.[5] However, specific quantitative data for D-allo-isoleucine in marine invertebrates is scarce in the available literature. One study on the free amino acid composition of marine algae noted the presence of a small amount of alloisoleucine in the brown alga Undaria pinnatifida.

Biological Significance of D-allo-Isoleucine

The incorporation of D-allo-isoleucine into peptides confers unique structural and functional properties that are often critical for their biological activity.

Role in Antimicrobial and Anti-parasitic Peptides

The most well-characterized biological role of D-allo-isoleucine is its contribution to the activity of the antimicrobial peptide bombinin H4. This peptide exhibits activity against Gram-positive and Gram-negative bacteria, fungi, and notably, the parasite Leishmania. The presence of D-allo-isoleucine at the second position of bombinin H4 is crucial for its enhanced leishmanicidal activity compared to its all-L-amino acid counterpart, bombinin H2.[2] The D-amino acid is thought to provide resistance to proteolytic degradation and may also influence the peptide's interaction with the target cell membrane.

Contribution to the Diversity of Actinomycins

The actinomycins are a class of potent anticancer and antibiotic agents. The substitution of D-valine with D-allo-isoleucine in actinomycins C2 and C3 contributes to the structural diversity of this important class of natural products.[3] This structural variation can influence the biological activity and pharmacological properties of the compounds.

Experimental Protocols

This section provides detailed methodologies for the analysis of D-allo-isoleucine and the assessment of its biological activity in the context of antimicrobial peptides.

Quantification of D-allo-Isoleucine by UPLC-MS/MS

This protocol is adapted for the analysis of D-allo-isoleucine in bacterial culture supernatants.

1. Sample Preparation:

- Culture the bacterial strain of interest to the desired growth phase (e.g., stationary phase).

- Centrifuge an aliquot (e.g., 1 mL) of the culture at 10,000 x g for 5 minutes to pellet the cells.

- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. Derivatization:

- To a 50 µL aliquot of the filtered supernatant, add 50 µL of 1 M sodium borate buffer (pH 9.0).

- Add 100 µL of a 10 mg/mL solution of o-phthaldialdehyde/N-isobutyryl-L-cysteine (OPA/IBLC) in methanol.

- Vortex the mixture and incubate at room temperature for 5 minutes.

- Stop the reaction by adding 800 µL of the initial mobile phase (e.g., 10 mM perfluoroheptanoic acid in water).

3. UPLC-MS/MS Analysis:

- Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: 10 mM perfluoroheptanoic acid in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A linear gradient from 10% to 50% B over 10 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for the derivatized D-allo-isoleucine and an appropriate internal standard (e.g., a stable isotope-labeled version) should be determined empirically.

4. Quantification:

- Prepare a calibration curve using standards of D-allo-isoleucine of known concentrations, subjected to the same derivatization procedure.

- Quantify the D-allo-isoleucine in the samples by comparing the peak areas to the calibration curve.

Antimicrobial Susceptibility Testing (Broth Microdilution) for Peptides

This protocol is a modified version of the standard broth microdilution method, adapted for cationic antimicrobial peptides like bombinin H4.[2][6]

1. Materials:

- Sterile 96-well polypropylene microtiter plates (low-binding).

- Mueller-Hinton Broth (MHB), cation-adjusted.

- Bacterial strain of interest.

- Peptide stock solution (e.g., bombinin H4) in a suitable solvent (e.g., 0.01% acetic acid).

2. Inoculum Preparation:

- Grow the bacterial strain overnight on an appropriate agar plate.

- Inoculate a few colonies into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

- Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

3. Assay Procedure:

- Prepare serial twofold dilutions of the peptide stock solution in the appropriate solvent in a separate polypropylene plate.

- Add 100 µL of the diluted bacterial suspension to each well of the assay plate.

- Add 11 µL of each peptide dilution to the corresponding wells of the assay plate. Include a growth control well (bacteria only) and a sterility control well (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

- The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anti-Leishmanial Activity Assay

This protocol outlines a method to assess the in vitro activity of peptides against Leishmania promastigotes.[7][8]

1. Parasite Culture:

- Culture Leishmania promastigotes (e.g., Leishmania major) in a suitable medium (e.g., M199) supplemented with 10% fetal bovine serum at 26°C.

2. Assay Procedure:

- Harvest promastigotes in the logarithmic growth phase by centrifugation.

- Resuspend the parasites in fresh medium to a concentration of 1 x 10^6 cells/mL.

- Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

- Add serial dilutions of the test peptide (e.g., bombinin H4) to the wells. Include a positive control (e.g., amphotericin B) and a negative control (no peptide).

- Incubate the plate at 26°C for 72 hours.

3. Determination of IC50:

- After incubation, add a viability reagent such as resazurin or XTT to each well and incubate for a further 4 hours.

- Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

- Calculate the percentage of growth inhibition for each peptide concentration compared to the negative control.

- The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.

Visualizing Biological Workflows

Graphviz diagrams are provided to illustrate key biological processes involving D-allo-isoleucine.

Biosynthesis of Actinomycin C3

The following diagram illustrates the non-ribosomal peptide synthetase (NRPS) assembly line for the biosynthesis of one of the pentapeptide lactone chains of Actinomycin C3, which contains D-allo-isoleucine.

Caption: Biosynthesis of an Actinomycin C3 pentapeptide lactone.

Experimental Workflow for Assessing Anti-Leishmanial Activity

This diagram outlines the key steps in determining the efficacy of a peptide, such as bombinin H4, against Leishmania parasites.

Caption: Workflow for in vitro anti-leishmanial activity testing.

Conclusion